molecular formula C24H24N2O3 B15076466 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide CAS No. 463307-38-2

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B15076466
CAS No.: 463307-38-2
M. Wt: 388.5 g/mol
InChI Key: MIOCMWBJJXWAQL-MFKUBSTISA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further linked to a methylidene group and an acetohydrazide moiety. The presence of dimethylphenoxy groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or dimethylphenoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-methoxyphenoxy)acetohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(1-naphthyl)acetohydrazide

Uniqueness

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to the presence of both benzyloxy and dimethylphenoxy groups, which confer distinct chemical and physical properties

This detailed article provides a comprehensive overview of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

463307-38-2

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H24N2O3/c1-18-11-12-23(13-19(18)2)29-17-24(27)26-25-15-21-9-6-10-22(14-21)28-16-20-7-4-3-5-8-20/h3-15H,16-17H2,1-2H3,(H,26,27)/b25-15+

InChI Key

MIOCMWBJJXWAQL-MFKUBSTISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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